D-3263 Inhibits Human Prostate Cancer Xenograft Tumor Growth with Quantified Reduction Relative to Vehicle Control
In a human prostate cancer xenograft model utilizing the LuCaP 35 cell line, oral administration of D-3263 resulted in a statistically significant reduction in mean tumor volume compared to vehicle control [1]. The observed inhibition represents a 40.4% decrease in tumor burden, demonstrating D-3263's capacity to impede tumor growth in a TRPM8-expressing cancer model in vivo.
| Evidence Dimension | Mean tumor volume inhibition |
|---|---|
| Target Compound Data | 123.7 mm³ |
| Comparator Or Baseline | Vehicle control: 207.6 mm³ |
| Quantified Difference | 40.4% reduction (83.9 mm³ difference) |
| Conditions | LuCaP 35 human prostate cancer xenograft mouse model |
Why This Matters
This quantitative in vivo tumor growth inhibition data provides procurement justification for D-3263 as a validated tool compound for translational oncology studies requiring TRPM8-mediated anti-tumor efficacy.
- [1] Dendreon Corporation. Preclinical Validation of the TrpM8 Ion Channel as a Cancer/Benign Prostate Hyperplasia Target. Presented at EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics, Geneva, Switzerland, October 23, 2008. View Source
